![molecular formula C21H27N5O2S B2973348 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione CAS No. 335403-20-8](/img/structure/B2973348.png)
3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotection and Parkinson's Disease
Neuroprotection in Parkinson's Disease
Several studies investigate neuroprotective strategies against Parkinson's disease, with some compounds showing potential by targeting dopaminergic deficits. For example, caffeine and certain adenosine receptor antagonists have been studied for their protective effects against neurotoxin-induced dopaminergic neuron loss, which is characteristic of Parkinson's disease. This research highlights the potential for compounds targeting adenosine receptors to mitigate Parkinsonian symptoms and suggests a pathway through which similar compounds, possibly including the one of interest, could be explored for neuroprotective effects (Chen et al., 2001).
Pharmacokinetics and Drug Metabolism
Metabolism in Human Studies
Understanding the metabolism and disposition of pharmacologically active compounds is crucial for their development into therapeutic agents. Research on compounds like irinotecan, an anticancer drug, provides insights into how specific compounds are metabolized in humans, including the identification of active metabolites and the role of enzymatic processes in their conversion. These studies inform the design and development of new drugs by elucidating their metabolic pathways, potential for bioactivation, and mechanisms of action or toxicity (Gupta et al., 1994).
Environmental and Occupational Health
Occupational Exposure Assessment
Investigations into the health impacts of exposure to chemicals like dimethyl sulphate highlight the importance of monitoring and assessing occupational exposures to hazardous substances. These studies contribute to our understanding of the routes of exposure, mechanisms of toxicity, and the development of biomarkers for assessing exposure levels. Such research underscores the significance of safety measures and exposure limits to protect workers in various industries (Schettgen et al., 2004).
Antiallergic and Anti-inflammatory Research
Evaluation of Antiallergic Compounds
The study of compounds for their antiallergic effects, such as the evaluation of new H1-receptor antagonists, is pivotal in identifying potential treatments for allergic reactions and inflammation. These investigations can lead to the development of more effective and safer antiallergic medications, offering insights into the mechanisms of allergic responses and how they can be modulated by pharmacological interventions (Ring et al., 1988).
Propriétés
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-24-18-17(19(27)23-20(24)28)26(13-10-16-8-4-2-5-9-16)21(22-18)29-15-14-25-11-6-3-7-12-25/h2,4-5,8-9H,3,6-7,10-15H2,1H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLMXWVNPPLVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

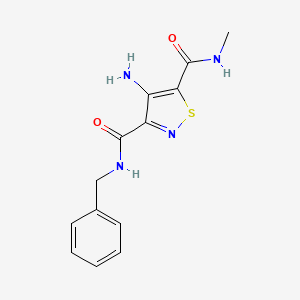
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)
![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)
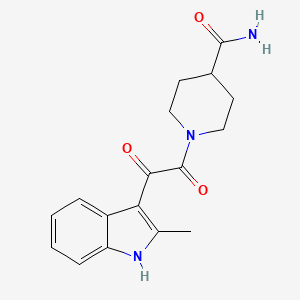
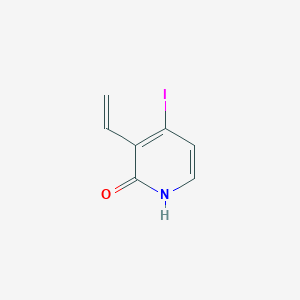
![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)
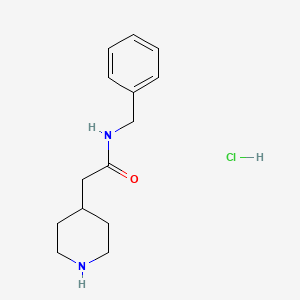
![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)
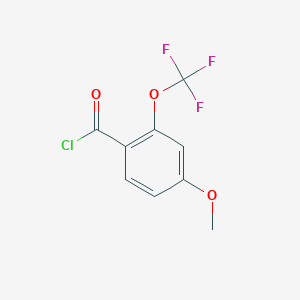
![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)
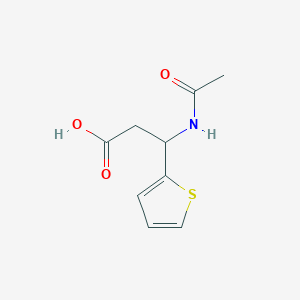
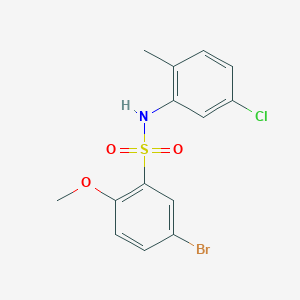
![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)